molecular formula C13H19N3O B3201616 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide CAS No. 1019625-55-8

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B3201616
CAS No.: 1019625-55-8
M. Wt: 233.31 g/mol
InChI Key: PRHSXKWURSTSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with an aminomethyl group and a carboxamide group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide typically involves the reaction of 4-(aminomethyl)phenyl derivatives with piperidine-4-carboxamide. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by blocking voltage-gated potassium channels, thereby prolonging action potentials and increasing neurotransmitter release at the neuromuscular junction . This mechanism is similar to that of other piperidine derivatives.

Comparison with Similar Compounds

Uniqueness: 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide, also known by its chemical formula C13H19N3O, has garnered attention in recent years for its potential biological activities. This compound is part of a broader class of piperidine derivatives, which have been studied for various pharmacological effects including antiviral, anticancer, and neuropharmacological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 1019625-55-8

The structural features of this compound contribute to its interaction with biological targets, particularly through non-covalent interactions that can modulate various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and implicated in diabetes management .
  • Antiviral Activity : Research indicates that piperidine derivatives can exhibit antiviral properties, particularly against influenza viruses and coronaviruses. The mechanism often involves interference with viral entry or replication processes .

Antiviral Properties

This compound has shown promise in antiviral studies:

  • Influenza Virus : Compounds similar to this piperidine derivative have been tested against influenza A/H1N1, demonstrating low micromolar activity .
  • Coronaviruses : Given the global focus on COVID-19, studies have explored the potential of piperidine derivatives as inhibitors of coronaviruses, including SARS-CoV-2 .

Anticancer Potential

Recent investigations into piperidine derivatives suggest that they may possess anticancer properties:

  • Cytotoxicity Studies : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, specific structural modifications have enhanced their ability to induce apoptosis in tumor cells .
CompoundCell LineIC50 (µM)Mechanism
This compoundFaDu (hypopharyngeal tumor)TBDApoptosis induction
Other Piperidine DerivativeVariousTBDCytotoxicity

Neuropharmacological Effects

Piperidine derivatives are also being explored for their effects on the central nervous system:

  • Serotonin Reuptake Inhibition : Some studies indicate that related compounds can inhibit serotonin reuptake, suggesting potential antidepressant effects .

Case Studies

  • Antiviral Activity Evaluation : A study evaluated various piperidine derivatives for their efficacy against viral infections. The results indicated that compounds with specific substitutions exhibited significant antiviral activity against HCoV-229E and other strains .
  • Anticancer Activity Assessment : In vitro studies demonstrated that certain piperidine derivatives could induce apoptosis in cancer cell lines more effectively than traditional chemotherapeutics. These findings highlight the potential of these compounds as novel anticancer agents .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9,14H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHSXKWURSTSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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